molecular formula C20H24OS B096510 1-Phenyl-4-phenylthio-1-octanone CAS No. 17792-67-5

1-Phenyl-4-phenylthio-1-octanone

Cat. No.: B096510
CAS No.: 17792-67-5
M. Wt: 312.5 g/mol
InChI Key: OLDDXWUOAAPWJN-UHFFFAOYSA-N
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Description

1-Phenyl-4-phenylthio-1-octanone is an organic compound with the molecular formula C20H24OS and a molecular weight of 312.5 g/mol. It features a ketone group and a sulfide linkage, making it a unique compound in organic chemistry. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-phenylthio-1-octanone typically involves the reaction of phenyl sulfide with an appropriate octanone derivative. One common method includes the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide, followed by a sulfhydrylation reaction to produce 4-phenylthio-phenylthiolate. This intermediate is then subjected to acidification to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process emphasizes the efficient recycling of reaction materials, solvents, and water to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-phenylthio-1-octanone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to secondary alcohols.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like thiols and amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenylthio derivatives.

Scientific Research Applications

1-Phenyl-4-phenylthio-1-octanone is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although not approved for medical use.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Phenyl-4-phenylthio-1-octanone involves its interaction with molecular targets through its ketone and sulfide functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition and modulation of cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylthio-octanophenone: Similar structure but with different functional groups.

    Phenyl sulfide derivatives: Compounds with similar sulfide linkages but varying alkyl chains.

Uniqueness

1-Phenyl-4-phenylthio-1-octanone is unique due to its specific combination of a ketone and phenylthio group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

1-phenyl-4-phenylsulfanyloctan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24OS/c1-2-3-12-19(22-18-13-8-5-9-14-18)15-16-20(21)17-10-6-4-7-11-17/h4-11,13-14,19H,2-3,12,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDDXWUOAAPWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC(=O)C1=CC=CC=C1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437655
Record name AGN-PC-0N1M2K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17792-67-5
Record name AGN-PC-0N1M2K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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